molecular formula C18H14O8Zn B13758282 Zinc o-acetylsalicylate CAS No. 70875-96-6

Zinc o-acetylsalicylate

Cat. No.: B13758282
CAS No.: 70875-96-6
M. Wt: 423.7 g/mol
InChI Key: QERFJLRDDKQIKF-UHFFFAOYSA-L
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Description

Zinc o-acetylsalicylate, also known as bis(aspirinato)zinc(II) or Zn(ASA)₂, is an organometallic complex of zinc and acetylsalicylic acid that presents a compelling profile for biomedical research. Its mechanism of action is synergistic, combining the classic cyclooxygenase (COX) inhibition and antiplatelet effects of aspirin with the anti-inflammatory, antioxidant, and membrane-stabilizing properties of zinc ions . This unique combination has been shown to result in enhanced efficacy and a potentially improved safety profile compared to acetylsalicylic acid alone, particularly concerning gastrointestinal tolerability . This compound has demonstrated significant research value in preclinical models. A prominent area of investigation is cardioprotection. Studies show that this compound is superior to aspirin alone in protecting against acute myocardial ischemia. It normalizes impaired cardiac contractility, reduces systemic vascular resistance, restores elevated ST-segment and prolonged QT-interval on ECG, and decreases inflammatory infiltration into myocardial tissue . These protective effects are linked not only to the inhibition of pro-inflammatory prostanoids but also to the upregulation of key antioxidant enzymes like superoxide dismutase 1 (SOD1) and glutathione peroxidase 4 (GPx4) . Importantly, these benefits have been observed both when the compound is used as a pre-treatment and when administered after the onset of cardiac injury . Beyond cardiology, this compound shows great promise in wound healing research. When formulated as acetylsalicylate-coated zinc oxide nanoparticles, it exhibits potent anti-inflammatory, antibacterial, and tissue-regenerative effects. In animal models, this application significantly accelerated wound repair by improving histopathological indices and enhancing epidermal and dermal regeneration across various healing phases . This makes it a compelling candidate for research into novel wound management strategies, especially for infected or hard-to-heal wounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore this compound's multifaceted mechanisms in these and other emerging fields of study.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

70875-96-6

Molecular Formula

C18H14O8Zn

Molecular Weight

423.7 g/mol

IUPAC Name

zinc;2-acetyloxybenzoate

InChI

InChI=1S/2C9H8O4.Zn/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2

InChI Key

QERFJLRDDKQIKF-UHFFFAOYSA-L

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Zn+2]

Origin of Product

United States

Synthetic Methodologies and Crystallization Protocols for Zinc O Acetylsalicylate Complexes

Direct Synthesis Approaches

Direct synthesis methods are commonly employed for the preparation of zinc o-acetylsalicylate. These approaches typically involve the reaction of a zinc salt with acetylsalicylic acid or its salt.

Metathesis, or double displacement, reactions represent a primary route for the synthesis of this compound. This method involves the reaction of a soluble zinc salt with a salt of acetylsalicylic acid, typically in a solution. The driving force for the reaction is often the precipitation of the less soluble this compound complex.

One common approach involves treating an aqueous solution of the sodium salt of aspirin (B1665792) (sodium acetylsalicylate) with various zinc salts, such as zinc chloride (ZnCl₂) or zinc perchlorate (B79767) (Zn(ClO₄)₂). unlp.edu.ar The resulting complex, diaquabis(acetylsalicylato)zinc(II) ([Zn(acsa)₂(H₂O)₂]), can then be crystallized from the solution. unlp.edu.ar Another variation of the metathesis reaction utilizes zinc nitrate (B79036) (Zn(NO₃)₂) in a hot ethanol (B145695) solution with acetylsalicylic acid as the precursor. unlp.edu.ar The reaction of zinc(II) acetate (B1210297) with acetylsalicylic acid has also been reported as a synthetic route.

The choice of the zinc salt anion (e.g., chloride, nitrate, acetate) can influence the coordination geometry of the final zinc complex. univ-rennes1.fr

Table 1: Examples of Metathesis Reactions for this compound Synthesis

Zinc SaltAcetylsalicylate SourceSolventReported ProductReference
ZnCl₂, Zn(ClO₄)₂Sodium acetylsalicylateWater[Zn(acsa)₂(H₂O)₂] unlp.edu.ar
Zn(NO₃)₂Acetylsalicylic acidHot Ethanol[Zn(acsa)₂(H₂O)₂] unlp.edu.ar
Zn(OAc)₂Acetylsalicylic acidMethanol (B129727)/WaterZinc(II) acetylsalicylate complex

Note: "acsa" refers to the acetylsalicylate anion.

Reflux synthesis is another effective method for preparing this compound complexes. This technique involves heating the reaction mixture to the boiling point of the solvent and condensing the vapors back into the reaction flask. The elevated temperature accelerates the reaction rate and can help overcome activation energy barriers.

A general procedure involves refluxing an aqueous solution of the sodium salt of acetylsalicylic acid with a zinc(II) chloride solution for a specific duration, such as 30 minutes. rsc.org This method has been used to synthesize various mononuclear and binuclear transition metal acetylsalicylates, including those of zinc. rsc.org Heteroleptic complexes of zinc(II) with acetylsalicylic acid and other ligands, such as anthranilic acid, have also been prepared using a refluxing method in ethanol. ias.ac.in

Influence of Reaction Conditions on Product Formation

The choice of solvent is a crucial parameter in the synthesis of coordination compounds, as it can influence the solubility of reactants, the stability of intermediates, and the final crystal structure. For this compound, syntheses have been reported in various solvents, including water, ethanol, and mixtures thereof. unlp.edu.arrsc.org

The synthesis of diaquabis(acetylsalicylato)zinc(II) has been successfully carried out in both water and hot ethanol solutions. unlp.edu.ar The use of different solvents can lead to the formation of different polymorphs or solvates. For instance, the recrystallization of the zinc-aspirin salt from hot toluene (B28343) has been reported. unlp.edu.ar The solvent can also play a role in the dimensionality of the resulting coordination polymer, with different solvents potentially leading to one-, two-, or three-dimensional structures. semanticscholar.org

Temperature is a key factor in controlling the rate and outcome of the synthesis. Reflux techniques, by their nature, employ elevated temperatures to drive reactions to completion. rsc.org It has been observed that increasing the reaction temperature in the synthesis of aspirin (acetylsalicylic acid) itself can lead to higher yields and purity, a principle that can be relevant to the synthesis of its metal complexes.

The pH of the reaction medium is another critical parameter, particularly given the hydrolytic instability of the acetylsalicylate ligand. Acetylsalicylic acid is susceptible to hydrolysis to salicylic (B10762653) acid and acetic acid, a process that is significantly accelerated in basic conditions. mdpi.comresearchgate.net Therefore, careful control of pH is necessary to prevent the decomposition of the ligand during the synthesis of the zinc complex. The synthesis is often carried out under neutral or slightly acidic conditions to maintain the integrity of the acetylsalicylate moiety. The formation of zinc oxide and basic zinc salts has been observed to be highly dependent on the pH of the suspension media in reactions involving zinc salts. mdpi.com

Crystallization Strategies for Single Crystal Growth

The growth of high-quality single crystals is essential for the unambiguous determination of the molecular structure of this compound complexes through techniques like single-crystal X-ray diffraction. beilstein-journals.orgunirioja.es Various crystallization strategies can be employed to obtain crystals suitable for such analysis.

A common method for obtaining crystals of diaquabis(acetylsalicylato)zinc(II) is through slow evaporation of the solvent from the reaction mixture at room temperature. researchgate.net For instance, allowing the solution from the synthesis to stand for 5-7 days can lead to the formation of crystals. researchgate.net Another reported method involves the recrystallization of the synthesized zinc-aspirin salt from hot toluene. unlp.edu.ar

Vapor diffusion is another powerful technique for growing single crystals of coordination compounds. univ-rennes1.frresearchgate.net This method involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. Slow diffusion of the anti-solvent vapors into the solution of the compound gradually reduces its solubility, leading to the formation of crystals.

The crystal structure of diaquabis(acetylsalicylato)zinc(II), [Zn(acsa)₂(H₂O)₂], has been determined by X-ray crystallography. unlp.edu.arnih.gov In this complex, the zinc ion is typically found in a distorted tetrahedral or octahedral coordination environment. In the case of [Zn(acsa)₂(H₂O)₂], the zinc atom is coordinated to two monodentate acetylsalicylate ligands through the carboxylate groups and two water molecules. unlp.edu.ar

Table 2: Crystallographic Data for a this compound Complex

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Diaquabis(4-bromobenzoato)zinc(II)[Zn(C₇H₄BrO₂)₂(H₂O)₂]MonoclinicP2₁/c26.9067(3)5.0704(4)12.0371(5)104.95(2)

Note: This table provides data for a related zinc carboxylate complex to illustrate the type of information obtained from single-crystal X-ray diffraction. Specific data for this compound can vary between different crystalline forms.

Advanced Structural Elucidation and Spectroscopic Characterization of Zinc O Acetylsalicylate

X-ray Crystallography for Solid-State Structure Determination

The definitive solid-state structure of zinc o-acetylsalicylate, specifically its diaqua complex, [Zn(C₉H₇O₄)₂(H₂O)₂], has been elucidated through single-crystal X-ray diffraction. acs.org This technique provides precise information regarding the crystal lattice, the coordination environment of the zinc ion, and the intricate network of intermolecular interactions.

Crystal System and Space Group Analysis

The crystalline form of diaquabis(acetylsalicylato)zinc(II) belongs to the monoclinic crystal system. researchgate.net Refinement of the crystallographic data has established the space group as C2/c. acs.orgresearchgate.netresearchgate.net This determination is a correction to a previously reported Cc space group. researchgate.netresearchgate.net In the C2/c space group, the zinc atom is situated on a twofold rotational axis, which dictates the symmetry relationship between the two coordinated acetylsalicylate ligands and the two water molecules. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Chemical FormulaC₁₈H₁₈O₁₀Zn
Formula Weight459.70 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a16.598(3) Å
b5.340(1) Å
c21.085(4) Å
β96.06(3)°
Volume1858.1(6) ų
Z4

Note: Data derived from studies on diaquabis(acetylsalicylato)zinc(II). The presented values are a representative compilation from available literature.

Coordination Geometry and Bond Parameter Analysis

The zinc(II) ion in the complex is coordinated by two oxygen atoms from two monodentate acetylsalicylate ligands and two oxygen atoms from two water molecules. unlp.edu.ar The coordination environment around the zinc atom is described as a severely distorted tetrahedron or, more accurately, as a bicapped square pyramidal geometry (4+2*). acs.orgresearchgate.netunlp.edu.ar

Table 2: Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
Zn-O(carboxylate)~2.0 Å
Zn-O(water)~2.08 Å
O(carboxylate)-Zn-O(carboxylate)'~98.6°
O(water)-Zn-O(water)'~88.1°
O(carboxylate)-Zn-O(water)~109.1°

Note: These are approximate values based on published structural data. The prime symbol (') denotes a symmetry-related atom.

Supramolecular Interactions and Packing Arrangements

The crystal structure of diaquabis(acetylsalicylato)zinc(II) is further stabilized by a network of hydrogen bonds. researchgate.net The coordinated water molecules act as hydrogen bond donors, forming interactions with the oxygen atoms of the carboxylate and acetyl groups of adjacent complex molecules. researchgate.net These interactions create a robust three-dimensional supramolecular architecture. A perspective view of the molecule often shows these hydrogen bonds, highlighting their role in the crystal packing. researchgate.net Analysis of the electrostatic potential reveals the distribution of charge within the molecule, with the zinc ion carrying a significant positive charge, calculated to be approximately +1.3 e, while the acetyl carbon of the ligand is also notably positive. acs.org This charge distribution influences the nature and strength of the supramolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Coordination Mode Assessment

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for assessing the coordination environment of the metal ion.

Fourier-Transform Infrared (FT-IR) spectroscopy has been effectively used to characterize this compound. unlp.edu.ar The IR spectrum shows characteristic absorption bands that confirm the structure of the complex. The coordination of the acetylsalicylate ligand to the zinc ion is primarily inferred from the shifts in the stretching frequencies of the carboxylate group. The difference between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the COO⁻ group is indicative of its coordination mode. For this compound, this difference supports a monodentate coordination. unlp.edu.ar

Table 3: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
~3360ν(O-H) of coordinated water
~1765ν(C=O) of the acetyl group
~1615ν(C=C) of the benzene (B151609) ring
~1535ν_as(COO⁻) asymmetric stretching
~1370ν_s(COO⁻) symmetric stretching

Note: Values are compiled from literature data. unlp.edu.ar

While FT-IR data for this compound is well-documented, specific Raman spectroscopic studies on this exact compound are less common in the literature. However, Raman spectroscopy is a complementary technique to FT-IR. For related metal acetylsalicylate complexes, Raman spectra show bands corresponding to the C=O stretching of the carboxylate and ester groups, as well as vibrations of the phenyl ring. mdpi.com The Raman spectrum of aspirin (B1665792) itself shows characteristic peaks for the carbonyl group vibration (~1603 cm⁻¹) and the aromatic ring (~1030 cm⁻¹). horiba.com It is expected that the Raman spectrum of this compound would exhibit similar features, with shifts in the carboxylate vibrations upon coordination to the zinc center.

Electronic Absorption Spectroscopy (UV-Vis) for Ligand-to-Metal Charge Transfer and Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis, provides insights into the electronic structure of the complex. The UV-Vis spectrum of this compound dissolved in methanol (B129727) exhibits several absorption bands. unlp.edu.ar A notable feature in the spectrum is a peak around 299.4 nm, which is assigned to a ligand-to-metal charge transfer (LMCT) transition. unlp.edu.ar This n→π* transition occurs from the lone pair of electrons on the carbonyl oxygen of the carboxylate group to the zinc(II) ion. unlp.edu.ar

Other bands observed at approximately 239.9 nm and 275.8 nm are attributed to π→π* transitions within the conjugated system of the benzene ring of the acetylsalicylate ligand. unlp.edu.ar The absence of any significant absorption bands in the visible region is expected, as the zinc(II) ion has a d¹⁰ electronic configuration and therefore does not exhibit d-d electronic transitions. unlp.edu.ar

Table 4: Electronic Absorption Maxima for this compound

Wavelength (λ_max)Assignment
239.9 nmπ→π* (Benzene Ring)
275.8 nmπ→π* (Benzene Ring)
299.4 nmn→π* (LMCT: O→Zn)

Note: Data obtained in methanol solvent. unlp.edu.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for elucidating the structure of molecules in solution. While solid-state structural data is provided by X-ray crystallography, NMR can confirm if the structure is retained in solution.

Studies have reported the characterization of this compound using ¹H NMR spectroscopy. unlp.edu.ar Although detailed spectral data is not always provided in the literature abstracts, the comparison between the ¹H NMR spectrum of free acetylsalicylic acid and the zinc complex reveals key information. Upon complexation, shifts in the positions of the proton signals, particularly those near the coordination site (the carboxylate group), are expected. The aromatic protons of the acetylsalicylate ligand would also be affected, though to a lesser extent. For other zinc carboxylate complexes, ¹H NMR integration is used to confirm the stoichiometry of the ligands in the complex. core.ac.uk In the absence of explicitly published spectra for this compound, it can be inferred that the signals of the aromatic protons would appear in their characteristic region, and the methyl protons of the acetyl group would be observed as a singlet, with their chemical shifts influenced by the coordination to the zinc center.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and investigating the structural integrity of metal-organic compounds like this compound. For the anhydrous form, with the chemical formula C₁₈H₁₄O₈Zn, the calculated molecular weight is approximately 423.7 g/mol . nih.gov The dihydrate form, [Zn(C₉H₇O₄)₂(H₂O)₂], which is often the synthesized product, has a molecular weight of approximately 459.7 g/mol . unlp.edu.ar

While detailed fragmentation spectra for this compound are not extensively reported, plausible fragmentation pathways can be inferred from its structure and the known behavior of similar metal carboxylates in a mass spectrometer. nih.govunito.it Upon ionization, the molecule would form a molecular ion, [M]⁺˙. The initial fragmentation steps for the dihydrate complex would likely involve the loss of the two water ligands.

Subsequent fragmentation of the anhydrous core, [Zn(C₉H₇O₄)₂]⁺˙, would likely proceed through several key pathways:

Ligand Loss: Cleavage of the metal-ligand bond is a common pathway, resulting in the formation of a [Zn(C₉H₇O₄)]⁺ ion and a neutral or radical acetylsalicylate ligand.

Fragmentation of the Ligand: The coordinated acetylsalicylate ligand itself can undergo fragmentation. A characteristic loss involves the cleavage of the ester group, releasing a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•CH₃CO), resulting in a salicylate (B1505791) complex. Another possibility is the decarboxylation of the ligand, leading to the loss of a CO₂ molecule.

Table 1: Plausible Mass Spectrometry Fragments for this compound

Ion/Fragment Formula Description
[C₁₈H₁₈O₁₀Zn]⁺˙ Molecular ion of the dihydrate complex
[C₁₈H₁₄O₈Zn]⁺˙ Molecular ion after loss of two water molecules
[Zn(C₉H₇O₄)]⁺ Fragment resulting from the loss of one acetylsalicylate ligand
[M - H₂O]⁺˙ Loss of one water molecule
[M - 2H₂O]⁺˙ Loss of two water molecules
[M - CH₂CO]⁺˙ Loss of ketene from an acetyl group

Thermal Analysis Techniques (TGA, DTA) for Decomposition Pathways and Phase Transition Research

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide crucial insights into the thermal stability, decomposition mechanisms, and phase transitions of this compound. Studies on the dihydrate complex, [Zn(acsa)₂(H₂O)₂], reveal a multi-stage thermal decomposition process in both inert and air atmospheres. unlp.edu.arosti.gov

Optical observations show that the compound does not melt directly. unlp.edu.ar Instead, it undergoes a solid-state phase transition into an intermediate mesophase at approximately 80 °C, indicated by a color change from white to brown. unlp.edu.ar The compound then melts into a brick-brown isotropic liquid between 134–136 °C. unlp.edu.arosti.gov

Thermogravimetric (TG) analysis conducted over a temperature range of approximately 25–600 °C identifies three primary stages of weight loss, which correspond to the elimination of specific molecules. unlp.edu.arosti.gov

Table 2: Thermal Decomposition Stages of this compound Dihydrate

Decomposition Stage Approximate Temperature Weight Loss (%) Eliminated Product(s)
1 ~200 °C 8.0% Carbon Dioxide (CO₂)
2 ~250 °C 50.0% Xanthone
3 ~400 °C 14.0% Acetic Acid

Data sourced from Lambi et al. (2003) unlp.edu.arosti.gov

The final residue of the thermal decomposition is identified as a non-stoichiometric zinc oxide. unlp.edu.arosti.gov This detailed thermal profile is essential for understanding the compound's stability and predicting its behavior at elevated temperatures.

To identify the volatile and semi-volatile products formed during thermal decomposition, pyrolysis is often coupled with Gas Chromatography-Mass Spectrometry (GC-MS). netzsch.comchromatographyonline.com This hyphenated technique allows for the separation and identification of the complex mixture of compounds produced during the pyrolysis of this compound. unlp.edu.ar

The analysis of the pyrolysis products of [Zn(acsa)₂(H₂O)₂] confirms the multi-faceted nature of its decomposition. unlp.edu.arosti.gov The products identified include inorganic residues, simple gases, and a variety of organic molecules resulting from further decomposition and charring at high temperatures (up to approximately 600 °C). unlp.edu.arosti.gov

Table 3: Identified Pyrolysis Products of this compound by GC-MS and other techniques

Product Category Identified Compound/Product
Inorganic Residue Non-stoichiometric zinc oxide (Zn₁₊ₓO)
Gaseous Product Carbon Dioxide (CO₂)
Organic Products Salsalate (B1681409)
Benorylate
Other salicylic (B10762653) acid derivatives and fragments

Data sourced from Lambi et al. (2003) unlp.edu.arosti.gov

The identification of salsalate and benorylate is particularly noteworthy, as they are known pro-drugs of salicylic acid. unlp.edu.arosti.gov This indicates that the pyrolysis process involves complex rearrangement and recombination reactions of the initial acetylsalicylate ligands.

Table 4: List of Chemical Compounds

Compound Name
Acetic Acid
Benorylate
Carbon Dioxide
Salsalate
Xanthone
This compound
This compound dihydrate

Coordination Chemistry and Ligand Interaction Mechanisms of Zinc O Acetylsalicylate

Elucidation of Zinc-Ligand Binding Modes

The carboxylate group of the o-acetylsalicylate ligand can coordinate to the zinc ion in several ways. The most commonly observed mode in simple hydrated zinc o-acetylsalicylate is monodentate. In this arrangement, only one of the carboxylate oxygen atoms forms a bond with the zinc ion. unlp.edu.ar This is in contrast to other potential coordination modes such as bidentate (where both oxygen atoms of the carboxylate group bind to the same metal center) or bridging (where the carboxylate group links two different metal centers).

Theoretical studies on zinc-carboxylate interactions suggest that the energy difference between monodentate and bidentate coordination can be small, often influenced by other factors within the coordination sphere, such as hydrogen bonding. nih.govnih.gov While bidentate and bridging modes are well-documented for other zinc carboxylate complexes researchgate.netresearchgate.net, detailed crystallographic evidence for such modes in simple this compound is not as prevalent in the literature. The preference for monodentate coordination in the hydrated complex is likely influenced by the presence of water molecules as co-ligands.

Table 1: Common Carboxylate Coordination Modes

Coordination ModeDescription
Monodentate One oxygen atom of the carboxylate group is bonded to the zinc ion.
Bidentate (Chelating) Both oxygen atoms of the carboxylate group are bonded to the same zinc ion.
Bridging The carboxylate group links two different zinc ions.

The o-acetylsalicylate ligand also possesses an ester carbonyl oxygen. While this group has the potential to act as a Lewis base and coordinate to the zinc ion, this mode of interaction is not commonly observed in the primary coordination sphere of simple this compound complexes. unlp.edu.ar The electronic delocalization within the carboxylate group makes it a stronger coordinating agent than the ester carbonyl oxygen.

Hydroxyl groups are not present in the parent o-acetylsalicylate ligand. However, under certain conditions, hydrolysis of the acetyl group can occur, leading to the formation of salicylate (B1505791). Salicylate complexes of zinc have a different coordination chemistry, often involving the phenolic hydroxyl group in chelation.

Stoichiometry and Coordination Number Variations

The stoichiometry of this compound complexes can vary depending on the synthesis conditions and the presence of other ligands. The most well-characterized complex is the dihydrated form, with the chemical formula [Zn(C₉H₇O₄)₂(H₂O)₂]. unlp.edu.arnih.govresearchgate.net In this complex, the stoichiometry between zinc and the o-acetylsalicylate ligand is 1:2.

The coordination number of the zinc ion in [Zn(C₉H₇O₄)₂(H₂O)₂] is four. The central zinc atom is coordinated to two o-acetylsalicylate ligands in a monodentate fashion through the carboxylate group and two water molecules. This results in a distorted tetrahedral geometry around the zinc ion. unlp.edu.ar Variations in the coordination number can be induced by the introduction of other ancillary ligands.

Table 2: Stoichiometry and Coordination Geometry of a Common this compound Complex

ComplexStoichiometry (Zn:aspirinate)Ancillary LigandsCoordination NumberGeometry
[Zn(C₉H₇O₄)₂(H₂O)₂]1:22 H₂O4Distorted Tetrahedral

Influence of Ancillary Ligands on Complex Architecture and Stability

The introduction of ancillary (or auxiliary) ligands into the coordination sphere of this compound can significantly alter the complex's architecture and stability. These ligands can replace the coordinated water molecules and lead to the formation of ternary complexes with different coordination numbers and geometries.

Table 3: Examples of Ancillary Ligands and Their Potential Effect on this compound Complexes

Ancillary LigandPotential Coordination ModePotential Impact on Complex Architecture
1,10-Phenanthroline Bidentate (N,N-donor)Formation of a five- or six-coordinate complex, increased stability due to chelate effect.
Nicotinamide Monodentate (N-donor)Replacement of water ligands, potential for changes in crystal packing and hydrogen bonding networks. dergipark.org.tr
Pyridine (B92270) Monodentate (N-donor)Formation of ternary complexes with altered geometry.

Solution-Phase Equilibrium Studies and Complex Stability Constants

The study of solution-phase equilibria is crucial for understanding the behavior of this compound in a biological or pharmaceutical context. These studies typically involve determining the stability constants of the various complex species that can form in solution. The stability constant (log β) provides a quantitative measure of the strength of the interaction between the metal ion and the ligand.

Theoretical and Computational Chemistry Investigations of Zinc O Acetylsalicylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. For zinc o-acetylsalicylate, DFT calculations are employed to determine its most stable three-dimensional arrangement (geometry optimization) and to analyze its electronic characteristics. A common approach involves using a functional like B3LYP with a basis set such as LANL2DZ for the zinc ion and 6-311g* for other atoms. researchgate.net

The crystal structure of a related complex, diaquabis(acetylsalicylato)zinc(II), reveals a distorted tetrahedral coordination around the zinc ion, with two monodentate carboxylate groups from the aspirin (B1665792) ligands and two water molecules. unlp.edu.ar DFT calculations can further refine this geometry and provide detailed information on bond lengths, bond angles, and dihedral angles, offering a more precise model of the molecule's structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. phcogj.compreprints.org

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. phcogj.com In the context of this compound, the HOMO is typically localized on the acetylsalicylate ligands, which act as the primary electron donors. The LUMO is generally centered on the zinc ion, the electron acceptor. This electron density distribution is crucial for understanding the charge transfer interactions within the molecule.

The chelation of a zinc ion with acetylsalicylic acid has been found to decrease the ionization potential and increase the electron affinity compared to the parent drug, which can influence its biological activity. scirp.org The HOMO-LUMO gap is also instrumental in predicting the electronic absorption spectra of the molecule. phcogj.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Representative Zinc Complex

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.0

Note: The values presented are illustrative and can vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. phcogj.comlibretexts.org The MEP map displays different potential values on the molecule's surface using a color spectrum.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with electronegative atoms like oxygen and are favorable sites for electrophilic attack. phcogj.com

Blue regions represent positive electrostatic potential, indicating electron-deficient areas, often around hydrogen atoms, which are susceptible to nucleophilic attack. phcogj.com

Green regions denote neutral or zero potential.

For this compound, the MEP map would show negative potential around the oxygen atoms of the carboxylate and ester groups of the acetylsalicylate ligands, highlighting these as the primary sites for interaction with the positively charged zinc ion. researchgate.net The distribution of electrostatic potential is fundamental to understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for the molecule's conformation and its interactions with biological macromolecules. scirp.org

Semi-Empirical Methods for Conformational Analysis and Spectroscopic Property Prediction

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to DFT for studying large molecular systems. researchgate.net These methods are particularly useful for performing conformational analysis, which involves exploring the different spatial arrangements of a molecule and identifying the most stable conformers.

For zinc salicylate (B1505791), a related compound, PM3 calculations have been shown to effectively capture its essential geometric and electronic features, especially when the solvent effect is considered. researchgate.netresearchgate.net These calculations can provide valuable insights into bond lengths and angles, which can be compared with experimental X-ray diffraction data. researchgate.net

Semi-empirical methods can also be used to predict spectroscopic properties. For instance, they can help in assigning vibrational frequencies in infrared (IR) spectra and predicting electronic transitions observed in UV-Vis spectra. mdpi.com While less accurate than higher-level ab initio or DFT methods, they provide a good qualitative understanding and are efficient for initial screenings. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, solvent effects, and interactions with other molecules over time.

For this compound, MD simulations can be employed to:

Investigate its stability and conformational flexibility in a solvent, typically water, to mimic physiological conditions. nih.gov

Analyze the interactions between the complex and surrounding water molecules, including the formation and breaking of hydrogen bonds.

Study the dynamic behavior of the coordination between the zinc ion and the acetylsalicylate ligands.

Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA) are often calculated from MD trajectories to quantify the stability and flexibility of the molecule. nih.govfrontiersin.org

In Silico Molecular Docking Studies for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. frontiersin.org This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound, molecular docking studies can be used to predict its binding affinity and mode of interaction with various biological targets. For instance, since aspirin is known to target cyclooxygenase (COX) enzymes, docking studies of this compound with COX-1 and COX-2 can provide insights into how the complex might inhibit these enzymes. phcogj.comf1000research.com

The results of docking studies are typically evaluated based on a scoring function that estimates the binding free energy of the ligand-receptor complex. frontiersin.org The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. researchgate.netucl.ac.uk Such studies have been performed on various zinc complexes to explore their potential as therapeutic agents. researchgate.netpreprints.org

Mechanistic Biological and Preclinical Studies of Zinc O Acetylsalicylate

In Vitro Studies on Molecular Targets and Cellular Pathways

In vitro research has begun to unravel the complex molecular and cellular mechanisms through which Zinc o-acetylsalicylate exerts its effects. These studies are crucial for understanding its therapeutic potential beyond that of its parent compound, acetylsalicylic acid.

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms at the Molecular Level

While acetylsalicylic acid is a well-established inhibitor of cyclooxygenase (COX) enzymes, the precise molecular-level influence of zinc complexation in this compound on this inhibition is an area of ongoing investigation. Aspirin (B1665792), a non-steroidal anti-inflammatory drug (NSAID), functions by blocking the cyclooxygenase-1 (COX-1) enzyme, which in turn suppresses the production of thromboxane, a platelet agonist and vasoconstrictor. nih.gov Its anti-inflammatory effects are achieved through the blockade of the cyclooxygenase-2 (COX-2) enzyme. nih.gov The formation of a complex with zinc may alter the pharmacokinetics and pharmacodynamics of the acetylsalicylate moiety, potentially leading to a more pronounced or sustained inhibitory effect on COX enzymes.

Antioxidant Mechanisms: Enzyme Modulation (e.g., Superoxide (B77818) Dismutase) and Reactive Oxygen Species Scavenging

A significant aspect of this compound's mechanism of action appears to be its ability to bolster the cellular antioxidant defense systems. Zinc itself possesses antioxidant properties. nih.gov Preclinical studies have shown that the administration of this compound leads to an upregulation of antioxidant enzymes. nih.govnih.gov Specifically, in a rat model of myocardial ischemia, treatment with the zinc complex resulted in a significant increase in the mRNA expression of superoxide dismutase-1 (SOD-1), a primary defense against oxidative stress, and glutathione (B108866) peroxidase-4. nih.gov This induction of antioxidant enzymes is considered a pivotal component of its protective effects against ischemia-reperfusion injury, which is characterized by an overproduction of reactive oxygen species (ROS). nih.govnih.gov

Antioxidant Mechanism Observation Significance
Enzyme ModulationIncreased mRNA expression of Superoxide Dismutase-1 (SOD-1) and Glutathione Peroxidase-4. nih.govEnhancement of the first line of defense against oxidative stress. nih.gov
Component ContributionZinc is a known trace element with antioxidant properties. nih.govThe zinc moiety contributes to the overall antioxidant capacity of the complex.

Interactions with Nucleic Acids (e.g., DNA Binding Studies, Intercalation)

The interaction of this compound with nucleic acids such as DNA is a potential area of interest for understanding its broader biological effects. While direct studies on the DNA binding and intercalation of this compound are not extensively detailed in the reviewed literature, related research on aspirin-zinc layered hydroxide (B78521) nanolayers provides some insight. In these studies, aspirin anions were intercalated between zinc layered hydroxide sheets, indicating an interaction between the components. researchgate.net The spatial orientation of the drug within these layers was analyzed, suggesting a monolayer arrangement. researchgate.net However, further specific research is required to determine if and how this compound directly interacts with DNA and the functional consequences of such interactions.

Protein Interactions and Enzyme Inhibition Investigations (e.g., Phosphatase Inhibition, Fibrillation/Antifibrillation Studies)

The interaction of this compound with various proteins and its potential to inhibit enzymes other than COX are important for a comprehensive mechanistic understanding. While specific studies on phosphatase inhibition by this compound are not prominent, research on the interaction of zinc oxide (ZnO) nanostructures with proteins offers a parallel perspective. These studies have investigated the in vitro fibrillation and antifibrillation effects on proteins like bovine serum albumin and human insulin. ucl.ac.uk The findings indicated that the morphology of ZnO nanostructures could influence protein fibrillation. ucl.ac.uk Given that this compound contains zinc, exploring its effects on protein aggregation and stability could be a valuable avenue for future research.

Investigating Molecular Pathways Related to Anti-inflammatory Responses

The anti-inflammatory properties of this compound are a cornerstone of its therapeutic potential. ontosight.ai Beyond COX inhibition, the complex appears to modulate other molecular pathways involved in inflammation. Preclinical evidence suggests that the enhanced anti-inflammatory effect of the zinc-aspirin complex may be partly attributable to the induction of the anti-inflammatory cytokine, transforming growth factor-beta 1 (TGF-β1). nih.gov This indicates that the mechanism of action extends beyond simple prostaglandin (B15479496) synthesis inhibition and involves the modulation of key signaling molecules that regulate the inflammatory cascade.

Preclinical Animal Model Investigations of Biological Activity Mechanisms

Preclinical studies in animal models have been instrumental in demonstrating the enhanced efficacy of this compound compared to acetylsalicylic acid alone in various pathological conditions. These in vivo investigations provide crucial insights into its mechanisms of action in a complex biological system.

In rat models of acute myocardial ischemia, pretreatment with this compound offered superior cardioprotection compared to an equivalent dose of acetylsalicylic acid. nih.gov This was evidenced by improved cardiac function and reduced histopathological lesions. nih.gov The protective mechanism was linked to the upregulation of antioxidant enzymes and the anti-inflammatory cytokine TGF-β1. nih.gov Furthermore, even when administered after the onset of myocardial injury, the zinc complex demonstrated protective effects. nih.gov

In a rodent model of arterial revascularization, preconditioning with this compound was more effective than aspirin in preserving the function and integrity of arterial grafts, suggesting its potential to improve outcomes in coronary artery bypass surgery. nih.gov Studies on balloon-injured carotid arteries in rats also revealed that only the zinc-aspirin complex significantly reduced stenosis, pointing to a unique role in preventing restenosis. nih.gov Additionally, in a rat model of type 2 diabetes, the complex was found to prevent diabetic cardiomyopathy by attenuating nitro-oxidative stress and apoptosis. nih.gov Another study in rats showed that this compound induced ischemia associated with hypertension, in contrast to acetylsalicylic acid which caused hypotension-related hyperemia. microcirc.ru

Animal Model Condition Investigated Key Mechanistic Findings Reference
RatIsoproterenol-induced myocardial ischemiaUpregulation of antioxidant enzymes (SOD-1, Glutathione Peroxidase-4) and the anti-inflammatory cytokine TGF-β1. nih.gov nih.gov
RatIschemia-reperfusion injurySuperior protection against post-ischemic myocardial dysfunction compared to acetylsalicylic acid. nih.gov nih.gov
RodentArterial graft revascularizationReduced endothelial damage and apoptosis in arterial grafts compared to aspirin alone. nih.gov nih.gov
RatBalloon-injured carotid arterySignificant reduction in stenosis ratio. nih.gov nih.gov
RatType 2 diabetic cardiomyopathyAttenuation of nitro-oxidative stress and cell apoptosis. nih.gov nih.gov
RatCutaneous microcirculation and central hemodynamicsInduced ischemia associated with hypertension. microcirc.ru microcirc.ru

Effects on Inflammatory Mediators and Pathways in Animal Models

The anti-inflammatory actions of this compound have been explored in various animal models, revealing its influence on key inflammatory mediators and signaling pathways. A prominent mechanism is its ability to upregulate the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1). nih.gov In a rat model of myocardial ischemia, treatment with this compound significantly increased TGF-β1 mRNA expression, which is vital for suppressing pro-inflammatory cytokines and resolving inflammation in damaged tissue. nih.gov This was corroborated by histopathological examination showing reduced inflammatory cellular infiltration in the cardiac tissues of treated rats. nih.gov

Studies on zinc supplementation suggest that the zinc component can modulate the NF-κB signaling pathway. frontiersin.org The activation of NF-κB is a central event in inflammation, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. frontiersin.org By modulating the ROS/NF-κB pathway, zinc can attenuate the inflammatory response. frontiersin.org While the direct effect of this compound on NF-κB in these specific studies was not detailed, the known actions of both aspirin and zinc on this pathway are well-established. nih.govfrontiersin.org Interestingly, in one study of myocardial ischemia, this compound did not influence the upregulation of COX-2 mRNA, suggesting its anti-inflammatory effects in this context may be independent of the cyclooxygenase pathway typically associated with aspirin. nih.gov

Table 2: Effects of this compound on Inflammatory Markers in Rat Models

Mediator/Pathway Animal Model Effect Reference
TGF-β1 mRNA Myocardial Ischemia Upregulation nih.gov
Inflammatory Cellular Infiltration Myocardial Ischemia Reduction nih.gov
NF-κB Pathway Chronic Gastritis (Zinc study) Attenuation frontiersin.org

Molecular Mechanisms of Cardioprotection in Ischemia-Reperfusion Models

This compound exhibits superior cardioprotective effects compared to acetylsalicylic acid alone in ischemia-reperfusion (I/R) models, operating through multiple molecular mechanisms. nih.gov A key study utilizing a rat model of isoproterenol-induced myocardial ischemia demonstrated that the compound's protective action is multifactorial. nih.gov

The primary mechanisms identified include:

Induction of Antioxidant Enzymes : The compound significantly upregulates the gene expression of SOD-1 and glutathione peroxidase-4, enhancing the myocardium's ability to neutralize harmful reactive oxygen species generated during I/R. nih.gov

Anti-inflammatory Cytokine Production : this compound increases the expression of the anti-inflammatory cytokine TGF-β1, which helps to control the post-infarction inflammatory response. nih.gov

Activation of Pro-Survival Pathways : In a rat model of type-2 diabetic cardiomyopathy, oral treatment with this compound was shown to prevent cardiac dysfunction by activating the Akt signaling pathway. researchgate.net Increased phosphorylation of Akt is a well-known pro-survival signal that can protect cardiomyocytes from apoptosis. researchgate.net

Reduction of Apoptosis : The same study demonstrated that this compound treatment led to a significant decrease in DNA fragmentation in the hearts of diabetic rats, indicating an anti-apoptotic effect. researchgate.net This was further confirmed in a rodent model of arterial graft revascularization, where the zinc-aspirin complex was more effective than aspirin alone in reducing apoptosis, as measured by TUNEL assay and caspase-3 expression. researchgate.net

These molecular actions collectively contribute to the preservation of cardiac function, reduction of tissue damage, and prevention of adverse remodeling following an ischemic event. nih.govresearchgate.net

Table 3: Cardioprotective Molecular Mechanisms of this compound in Rat I/R Models

Molecular Target/Pathway Effect Consequence Reference
SOD-1 & Glutathione Peroxidase-4 Upregulation Reduced Oxidative Stress nih.gov
TGF-β1 Upregulation Attenuated Inflammation nih.gov
Akt Pathway Increased Phosphorylation Enhanced Cell Survival researchgate.net
DNA Fragmentation / Apoptosis Reduction Decreased Cardiomyocyte Death researchgate.netresearchgate.net

Exploration of Antimicrobial Mechanisms against Pathogenic Microorganisms (e.g., Bacteria, Fungi)

While direct studies on the antimicrobial mechanisms of this compound are limited, research on its constituent components and related compounds provides a strong basis for its likely modes of action. A study reported that a prepared Zinc(II)-Aspirin complex demonstrated activity against various pathogenic bacteria and fungi. rjptonline.orgsysrevpharm.org Another study found that zinc salicylate (B1505791) solutions could inhibit the growth of Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. mdpi.com

The antimicrobial activity is likely a synergistic effect of the zinc ion and the acetylsalicylate ligand, operating through several mechanisms:

Disruption of Membrane Integrity : Zinc compounds, particularly in nanoparticle form, can generate ROS such as hydrogen peroxide (H2O2) and hydroxyl radicals (OH•). dovepress.comchalcogen.ro These ROS can cause lipid peroxidation and damage the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. dovepress.comchalcogen.ro Direct electrostatic interaction between positively charged zinc complexes and the negatively charged microbial cell surface can also destabilize the membrane. dovepress.com

Release of Toxic Zinc Ions (Zn2+) : The dissociation of the complex can release Zn2+ ions, which are toxic to many microorganisms. frontiersin.org These ions can disrupt enzymatic systems and interfere with essential metabolic processes within the pathogen. chalcogen.ro

Inhibition of Microbial Virulence : The acetylsalicylate component has been shown to possess antimicrobial properties, including the ability to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa. mdpi.com Quorum sensing is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By disrupting this system, the compound can reduce the pathogen's ability to cause infection.

The chelation of zinc by acetylsalicylic acid may enhance the lipophilicity of the complex, facilitating its penetration through the lipid-rich microbial cell membranes, thereby increasing its efficacy compared to the individual components. frontiersin.org

Investigation of Antitumor-Related Molecular Mechanisms (in vitro/animal models)

The investigation into the antitumor mechanisms of this compound is an emerging area, with evidence largely inferred from studies on its components or closely related complexes. A study using a mouse model of colitis-associated colorectal cancer found that the combined administration of zinc and aspirin exerted a protective effect by diminishing inflammation, oxidative stress, cell proliferation, and apoptosis. researchgate.net

Research on other zinc-salicylate complexes has provided insight into specific molecular pathways. For instance, a zinc complex of 3,5-di-tert-butyl salicylate was found to inhibit the viability and invasion of triple-negative breast cancer cells by modulating the JAK-STAT3, HIF-1, and TNF signaling pathways. nih.gov

The potential antitumor mechanisms of this compound are likely multifaceted, stemming from the known activities of both zinc and aspirin/salicylates:

Induction of Apoptosis : Zinc complexes can induce apoptosis in tumor cells by triggering DNA damage through the overproduction of ROS. The aspirin component and its metabolites have also been shown to promote apoptosis and modulate ferroptosis, an iron-dependent form of programmed cell death.

Inhibition of Pro-inflammatory Pathways : Chronic inflammation is a key driver of many cancers. Aspirin is known to inhibit the activation of the transcription factor NF-κB, which controls the expression of genes involved in inflammation, cell survival, and proliferation. nih.gov

DNA Damage and Repair Inhibition : Some zinc complexes have been shown to bind DNA and induce cleavage, contributing to their cytotoxic effects against cancer cells. nih.gov

Modulation of Cancer Signaling Pathways : As seen with related complexes, this compound may interfere with critical signaling pathways like JAK-STAT, which are often dysregulated in cancer, leading to uncontrolled cell growth and survival. nih.gov

Advanced Analytical Techniques in Characterization and Biological Assessment

Spectroelectrochemical Methods for Redox Behavior Analysis

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide detailed information about redox reactions. This approach is instrumental in understanding the electron transfer mechanisms and the behavior of electro-generated species of compounds like Zinc o-acetylsalicylate.

The redox behavior of the acetylsalicylate ligand itself has been studied using techniques such as cyclic voltammetry, chronoamperometry, and ultraviolet-visible (UV-Vis) spectroelectrochemistry. researchgate.net These studies reveal that the oxidation of the salicylate (B1505791) ion involves an electrochemical step followed by a chemical reaction (an EC mechanism). researchgate.net In this process, a decarboxylation reaction occurs, leading to the formation of phenoxy radicals which may then dimerize. researchgate.net

When applied to the this compound complex, these techniques can elucidate how the coordination of the zinc ion influences the redox properties of the acetylsalicylate ligand. Methods like cyclic voltafluorometry (CVF) and derivative cyclic voltafluorometry (DCVF) can track concentration changes during redox processes, revealing series of proton-coupled electron transfers that are dependent on the potential applied. science.gov The analysis of zinc-containing materials, such as zinc sulfide, by diffuse reflectance spectroelectrochemistry has been used to determine the distribution of electronic states and model the energy of photogenerated electrons. uj.edu.pl This approach would be invaluable for characterizing the electronic structure and redox potentials of this compound, which are critical for its potential biological and catalytic activities.

Table 1: Spectroelectrochemical Techniques for Redox Analysis

Technique Principle Information Obtained Reference
Cyclic Voltammetry (CV) The potential is swept linearly between two values, and the resulting current is measured. Provides information on redox potentials, reaction reversibility, and electron transfer kinetics. researchgate.netscience.gov
Spectroelectrochemistry (e.g., UV-Vis) Combines an electrochemical measurement (like CV) with simultaneous spectroscopic (e.g., UV-Vis) monitoring. Allows for the identification of intermediate species, reaction products, and provides insights into reaction mechanisms. researchgate.netuj.edu.pl
Cyclic Voltabsorptometry (DCVA) Measures the rate of change of absorbance with respect to potential during a potential sweep. Confirms the formation of electrolysis products and helps to propose reaction mechanisms, such as the EC mechanism. researchgate.net

| Chronoamperometry | A potential step is applied, and the resulting current is measured as a function of time. | Used to study diffusion coefficients and reaction kinetics. | researchgate.netacs.org |

Microscopic Techniques (e.g., SEM, TEM) for Morphological Characterization of Nano-scale Complexes

To understand the structure-function relationship of this compound, particularly in nano-formulations, microscopic techniques are indispensable. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the material's morphology and structure.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of the complex. SEM analysis can reveal the shape, size, and aggregation state of nano-scale particles. plos.org For instance, in studies of zinc oxide nanoparticles, SEM images have shown varied morphologies, including irregular and nearly spherical shapes. researchgate.netresearchgate.net This technique is crucial for quality control in the synthesis of nano-formulations of this compound, ensuring consistency in particle size and shape.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides detailed information about the internal structure, crystallinity, and size of individual nanoparticles. frontiersin.org TEM analysis requires the sample to be thin enough for the electron beam to pass through, often prepared by depositing a dilute suspension of the nanoparticles onto a carbon-coated copper grid. frontiersin.org TEM images can confirm the size distribution and shape of the nanoparticles, corroborating findings from SEM and other techniques like Dynamic Light Scattering (DLS). plos.orgfrontiersin.org Selected Area Electron Diffraction (SAED) patterns, obtained during TEM, can further confirm the crystalline nature of the material. frontiersin.org

Table 2: Comparison of SEM and TEM for Nanoparticle Characterization

Feature Scanning Electron Microscopy (SEM) Transmission Electron Microscopy (TEM) Reference
Principle Scans the surface with a focused electron beam, detecting secondary or backscattered electrons. Transmits a beam of electrons through an ultra-thin specimen to form an image. plos.orgresearchgate.netfrontiersin.org
Information Provides 3D topographical images of the surface, showing morphology, size, and distribution. Provides 2D projection images of the internal structure, size, shape, and crystallinity. plos.orgfrontiersin.org
Resolution Typically lower resolution (down to ~1 nm). High resolution (sub-angstrom level is possible). plos.orgfrontiersin.org
Sample Prep The sample is coated with a conductive layer and mounted on a stub. The sample must be ultra-thin (typically <100 nm) and is placed on a support grid. frontiersin.org

Flow Cytometry and Cell-Based Assays for Mechanistic Cellular Responses (preclinical)

To assess the biological activity of this compound, a variety of cell-based assays are employed in preclinical research. These assays provide critical insights into the compound's mechanism of action at the cellular level. abyntek.com

Flow cytometry is a powerful technique that allows for the multi-parameter analysis of individual cells within a heterogeneous population. abyntek.com It is widely used to study cellular responses such as apoptosis (programmed cell death), cell cycle progression, and the expression of specific protein markers. For example, in a study of a zinc salicylate complex, flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining was used to quantify the induction of apoptosis in cancer cells in a concentration-dependent manner. nih.gov This method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing a detailed mechanistic snapshot of the compound's cytotoxic effects. Flow cytometry can also be used to measure changes in intracellular ion concentrations, such as calcium ([Ca2+]i), which is a key second messenger in many signaling pathways. researchgate.net

Other relevant cell-based assays include:

Proliferation and Viability Assays: Assays like the MTT assay or real-time cell analysis (RTCA) systems (e.g., xCELLigence) measure the metabolic activity or adherence of cells to quantify cell proliferation and cytotoxicity. abyntek.comresearchgate.net These are essential for determining the compound's effect on cell growth.

Functional Assays: These assays analyze specific cellular activities. For instance, if this compound is investigated for its anti-inflammatory properties, assays measuring cytokine secretion from immune cells would be relevant. abyntek.com

Gene and Protein Expression Analysis: Techniques like quantitative PCR (qPCR) and Western blotting can be used to measure changes in the expression of specific genes and proteins involved in pathways targeted by the compound, such as those related to inflammation or apoptosis. abyntek.comnih.gov

These preclinical assays are fundamental for building a comprehensive profile of the cellular mechanisms of action for this compound, guiding further development.

Table 3: Cell-Based Assays for Preclinical Mechanistic Studies

Assay Type Specific Technique/Method Cellular Mechanism Investigated Reference
Apoptosis Assay Flow Cytometry with Annexin V/PI Staining Quantifies programmed cell death and distinguishes between apoptotic and necrotic cells. abyntek.comnih.gov
Cell Viability/Cytotoxicity MTT Assay; Real-Time Cell Analysis (RTCA) Measures metabolic activity or cell adherence to assess the impact on cell viability and growth. abyntek.comresearchgate.net
Cell Cycle Analysis Flow Cytometry with DNA Stains (e.g., PI) Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). researchgate.net
Intracellular Signaling Flow Cytometry with Fluorescent Dyes (e.g., Fluo-3) Measures changes in intracellular second messengers like calcium ions ([Ca2+]i). researchgate.net

| Gene Expression | Quantitative Reverse Transcription PCR (qRT-PCR) | Quantifies changes in the mRNA levels of target genes in response to treatment. | nih.gov |

Exploratory Research Avenues and Future Perspectives for Zinc O Acetylsalicylate Complexes

Design and Synthesis of Novel Derivatives with Tunable Coordination Geometries

The coordination chemistry of the zinc ion is remarkably flexible, allowing for various geometries which can profoundly influence the biological activity and stability of the resulting complex. Future research will likely focus on the rational design and synthesis of novel zinc o-acetylsalicylate derivatives where the coordination sphere of the zinc ion is systematically modified.

The introduction of auxiliary ligands can lead to the formation of new complexes with distinct structural motifs. For instance, the synthesis of mononuclear zinc compounds with salicylate (B1505791) and pyridine (B92270) ligands has resulted in distorted tetrahedral geometries. By replacing or adding ligands such as theophylline (B1681296) or urea, new zinc(II) salicylate complexes with varied coordination numbers and geometries have been prepared. The exploration of different reaction conditions and the use of diverse co-ligands could yield derivatives ranging from simple mononuclear entities to complex two-dimensional (2D) polymeric structures. This tunability is key to modulating the compound's solubility, stability, and interaction with biological targets.

Table 1: Examples of Coordination Geometries in Zinc-Salicylate Type Complexes

Complex TypeLigandsCoordination GeometryResulting StructureReference(s)
Zinc Acetylsalicylateo-acetylsalicylate, WaterDistorted TetrahedralMononuclear
Zinc SalicylateSalicylate, Water-Mononuclear
Manganese SalicylateSalicylate, Water-2D Polymer
Zinc Salicylate PyridineSalicylate, PyridineDistorted TetrahedralMononuclear

The systematic variation of these structural parameters will allow for the development of a library of compounds, each with a potentially unique activity profile, paving the way for more targeted and effective applications.

Investigation of Hybrid Materials Incorporating this compound

The integration of this compound into hybrid materials represents a promising strategy for developing advanced functional systems. Metal-Organic Frameworks (MOFs), which are crystalline coordination polymers, offer a versatile platform for this purpose. Research into salicylate-based MOFs has demonstrated the feasibility of creating porous materials with high surface areas. For example, the aqueous, ambient-temperature synthesis of Zn2(m-dobdc), a salicylate-based MOF, highlights the potential for developing environmentally benign production methods for these materials.

Incorporating this compound into MOFs could lead to materials with controlled-release properties for drug delivery applications. Another avenue involves the creation of nanohybrids, such as salicylate-zinc layered hydroxide (B78521) (ZLH) structures. These materials can intercalate active agents between their layers, potentially enhancing their thermal stability and modifying their release profile. Salicylic-zinc nanocomposites have also been explored for various applications, including enhanced antimicrobial activity. Future work could focus on optimizing the synthesis of these hybrid materials to control particle size, porosity, and loading capacity, thereby tailoring them for specific applications in medicine and materials science.

Table 2: Potential Hybrid Materials and Future Applications

Hybrid Material TypeCore ComponentsPotential ApplicationReference(s)
Metal-Organic Framework (MOF)Zinc ions, Salicylate-type linkersGas storage, Controlled drug delivery
Zinc Layered Hydroxide (ZLH)Zinc hydroxide layers, Intercalated salicylateAnti-inflammatory agent delivery
NanocompositesZinc Oxide (ZnO), Salicylic (B10762653) Acid (SA)Enhanced antimicrobial coatings

Advanced Computational Modeling for Structure-Activity Relationship Prediction in Bioinorganic Systems

Computational chemistry offers powerful tools to predict the properties and behavior of complex molecules, thereby accelerating the discovery and optimization process. For this compound and its derivatives, advanced computational modeling can be employed to establish robust Structure-Activity Relationships (SAR).

Semi-empirical methods, such as PM3, have been used to investigate the geometry and electronic distribution of zinc salicylate, showing good correlation with experimental X-ray structures. More sophisticated quantum mechanical/molecular mechanical (QM/MM) approaches, which have been used to elucidate the mechanism of aspirin's interaction with cyclooxygenase (COX) enzymes, could be adapted to study how this compound interacts with its biological targets. By modeling parameters such as ligand binding energies, coordination bond strengths, and electronic properties, researchers can predict how modifications to the molecular structure will affect its biological efficacy. This in-silico screening approach can prioritize the synthesis of the most promising derivatives, saving significant time and resources in the drug development pipeline.

Further Elucidation of Undiscovered Mechanistic Pathways in Preclinical Models

While the anti-inflammatory and cardioprotective effects of this compound are recognized, the complete picture of its mechanisms of action remains to be fully elucidated. The compound is known to be superior to acetylsalicylic acid alone in preventing postischemic myocardial dysfunction. This has been partly attributed to the induction of antioxidant enzymes and the anti-inflammatory cytokine TGF-β1. However, it is explicitly noted that other protective mechanisms are yet to be explored.

Preclinical studies have revealed its ability to prevent diabetic cardiomyopathy through the activation of the Akt pathway. In other models, zinc salicylate has been shown to reduce airway smooth muscle cell remodeling by inhibiting the mTOR pathway and activating p21. The synergistic action of zinc's antioxidant properties and aspirin's COX inhibition is a key aspect of its activity. Future research using advanced preclinical models and "omics" technologies (genomics, proteomics, metabolomics) will be crucial for uncovering novel signaling cascades and molecular targets. A deeper understanding of these pathways will be essential for identifying new therapeutic indications and for the development of next-generation derivatives with improved selectivity and potency.

Table 3: Known and Postulated Mechanistic Pathways for this compound and Related Complexes

Pathway/MechanismBiological EffectModel SystemStatusReference(s)
Induction of Antioxidant Enzymes (e.g., SOD-1)CardioprotectionRat myocardial ischemiaInvestigated
Activation of Akt PathwayPrevention of diabetic cardiomyopathyType-2 diabetic ratsInvestigated
Inhibition of mTOR PathwayReduction of airway remodelingHuman airway smooth muscle cellsInvestigated
COX Enzyme InhibitionAnti-inflammatory, AnalgesicGeneralKnown (from aspirin (B1665792) moiety)
Modulation of other inflammatory signaling cascadesBroad anti-inflammatory effectsVariousPostulated/To be explored

Exploration of Supramolecular Assembly and Host-Guest Chemistry for Targeted Applications

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, opens up exciting possibilities for creating highly organized and functional systems. The principles of self-assembly can be applied to this compound to construct novel nanomaterials. For instance, related zinc salphen complexes have been shown to self-assemble into nanofibrils, leading to the formation of metal-containing gels. This process is driven by intermolecular interactions that stabilize a polymeric structure.

Exploring the supramolecular assembly of this compound could similarly lead to new materials like gels, nanofibers, or vesicles for applications in regenerative medicine or targeted drug delivery. Furthermore, host-guest chemistry, particularly within the porous structures of MOFs derived from this complex, could be exploited. The cavities within these frameworks could encapsulate guest molecules (e.g., other drugs or imaging agents), which are then released in response to specific stimuli (like pH or temperature changes), allowing for highly targeted and controlled delivery to disease sites.

Development of Advanced Analytical Probes Utilizing this compound Coordination

The specific coordination environment of this compound could potentially be harnessed to develop novel analytical probes and sensors. While the compound itself is not a probe, its coordination chemistry could form the basis of a reaction-based or displacement sensing system. In such a system, the o-acetylsalicylate ligand could be displaced by a target analyte, triggering a detectable signal, such as a change in fluorescence or color.

The design of fluorescent probes for detecting zinc ions is a well-established field, often relying on the specific coordination of Zn(II) to trigger a fluorescence "turn-on" response. Similarly, coordination polymers have been designed as ratiometric fluorescence sensors for the detection of sodium salicylate. Future research could invert this paradigm, designing a stable, non-fluorescent (or weakly fluorescent) this compound derivative that becomes fluorescent upon reacting with a specific biological molecule of interest. This would involve creating a system where the coordination of the target analyte to the zinc center is more favorable than that of the o-acetylsalicylate, leading to ligand exchange and a corresponding optical signal. Such probes could enable real-time monitoring of specific analytes in complex biological environments.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing Zinc o-acetylsalicylate to ensure reproducibility?

  • Methodological Answer : Synthesis typically involves reacting acetylsalicylic acid with zinc salts (e.g., zinc acetate) in aqueous or ethanol solutions under controlled pH and temperature. Characterization should include:

  • X-ray diffraction (XRD) for crystallinity and phase purity .
  • FTIR spectroscopy to confirm coordination between zinc and the acetyl/salicylate groups .
  • Elemental analysis (e.g., ICP-OES) to verify stoichiometry .
  • Thermogravimetric analysis (TGA) to assess thermal stability .
    • Key Consideration : Document reaction conditions (molar ratios, solvent purity, and drying protocols) to enable replication .

Q. How can researchers evaluate the stability of this compound under physiological conditions?

  • Methodological Answer : Design accelerated stability studies using:

  • High-performance liquid chromatography (HPLC) to monitor degradation products in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4) .
  • UV-Vis spectroscopy to track changes in absorbance spectra over time .
  • Dynamic light scattering (DLS) to assess particle aggregation in colloidal suspensions .
    • Data Interpretation : Compare degradation kinetics to established thresholds for pharmaceutical viability .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Use hyphenated techniques such as:

  • LC-MS/MS for high sensitivity and specificity in detecting zinc-acetylsalicylate adducts .
  • Atomic absorption spectroscopy (AAS) to quantify free zinc ions post-extraction .
  • Solid-phase extraction (SPE) to isolate the compound from interfering substances .
    • Validation : Include recovery rates, limit of detection (LOD), and inter-day precision metrics .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological activity be systematically resolved?

  • Methodological Answer : Apply frameworks for data contradiction analysis:

  • Systematic review with meta-analysis to aggregate dose-response data across studies, addressing heterogeneity via subgroup analysis (e.g., cell lines vs. animal models) .
  • Sensitivity analysis to identify variables (e.g., dissolution rate, zinc bioavailability) that disproportionately influence outcomes .
  • Replication studies under standardized protocols to isolate methodological discrepancies .
    • Case Example : Resolve conflicts in anti-inflammatory efficacy by controlling for polymorphism in COX enzyme isoforms .

Q. What experimental designs are suitable for investigating this compound’s synergistic effects with other therapeutic agents?

  • Methodological Answer :

  • Isobolographic analysis to quantify synergy in combination therapies (e.g., with NSAIDs or antimicrobials) .
  • Chou-Talalay method to calculate combination indices (CI) using dose-effect curves from cell viability assays .
  • Mechanistic studies : Pair transcriptomic profiling (RNA-seq) with zinc ion flux measurements to identify pathways potentiated by co-administration .
    • Validation : Use checkerboard assays for antimicrobial synergy and confirm findings in in vivo models .

Q. How can computational modeling enhance understanding of this compound’s molecular interactions?

  • Methodological Answer : Integrate computational and experimental approaches:

  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., cyclooxygenases) .
  • Density functional theory (DFT) to model electron distribution in the zinc-salicylate complex .
  • Validation : Correlate computational predictions with in vitro binding assays (e.g., surface plasmon resonance) .
    • Reporting Standards : Include force field parameters, solvent models, and convergence criteria in computational methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.